![molecular formula C25H21Cl3N6OS B10909662 2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B10909662.png)
2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The presence of multiple functional groups, such as triazole, phenyl, and hydrazide, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Triazole Core: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.
Introduction of the Phenyl and Chloromethyl Groups: The phenyl and chloromethyl groups are introduced via nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiourea or a similar reagent.
Formation of the Acetohydrazide Moiety: The final step involves the condensation of the triazole derivative with an appropriate hydrazide, under acidic or basic conditions, to form the acetohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various functionalized aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, making it a potential lead compound for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups for performance.
Mechanism of Action
The mechanism of action of 2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cell division processes or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-({5-[(4-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications.
Properties
Molecular Formula |
C25H21Cl3N6OS |
|---|---|
Molecular Weight |
559.9 g/mol |
IUPAC Name |
2-[[5-[(4-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21Cl3N6OS/c1-16-11-18(26)9-10-22(16)29-14-23-31-33-25(34(23)20-5-3-2-4-6-20)36-15-24(35)32-30-13-17-7-8-19(27)12-21(17)28/h2-13,29H,14-15H2,1H3,(H,32,35)/b30-13+ |
InChI Key |
BKYRYPRQXGBIDQ-VVEOGCPPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


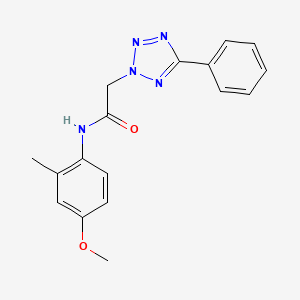
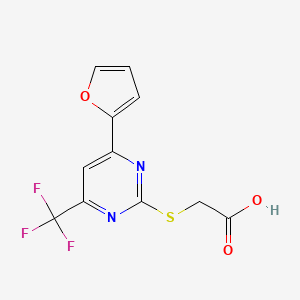
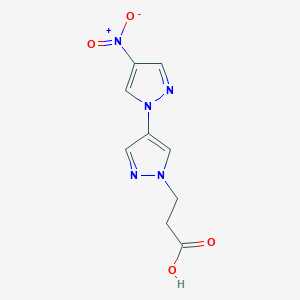
![7-(2-amino-2-oxoethyl)-1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B10909606.png)
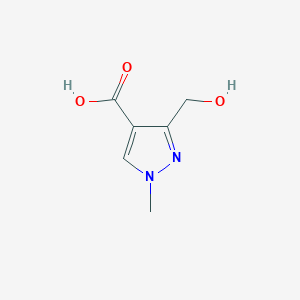
![2-(5-phenyl-2H-tetrazol-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10909617.png)
![5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909623.png)
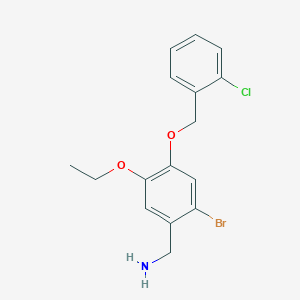
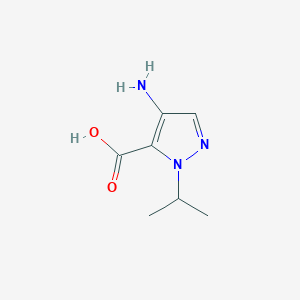
![5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909639.png)
![(5E)-5-(3-bromobenzylidene)-3-{[(3-chlorophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10909647.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-2-oxoacetamide](/img/structure/B10909649.png)
![4-bromo-2-[(E)-(2-{4-[(4-bromophenyl)amino]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10909652.png)
![N-(2-iodophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B10909660.png)
